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Executive Summary
Zevtera (ceftobiprole medocaril sodium) is a fifth-generation cephalosporin antibacterial agent

with a broad spectrum of activity against Gram-positive and Gram-negative pathogens.

Notably, it demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Approved for the treatment of Staphylococcus aureus bloodstream infections (bacteremia),

including those with right-sided infective endocarditis, acute bacterial skin and skin structure

infections (ABSSSI), and community-acquired bacterial pneumonia (CABP), ceftobiprole

represents a significant advancement in the management of serious bacterial infections. This

guide provides a comprehensive overview of the key research findings, including its

mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic profiles, and

pivotal clinical trial data.

Mechanism of Action
Ceftobiprole medocaril is a water-soluble prodrug that is rapidly converted to its active form,

ceftobiprole, by plasma esterases following intravenous administration.[1][2] Ceftobiprole

exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] It binds to

essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps

of peptidoglycan synthesis. By inactivating these enzymes, ceftobiprole disrupts the integrity of

the bacterial cell wall, leading to cell lysis and death.[1][3]
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A key feature of ceftobiprole is its high affinity for PBP2a, the protein responsible for methicillin

resistance in Staphylococcus aureus.[1][3] This strong binding affinity allows ceftobiprole to

effectively combat MRSA infections. Additionally, it demonstrates strong binding to other critical

PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of

activity.[1][3]
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Figure 1: Mechanism of action of Ceftobiprole.

In Vitro Activity
Ceftobiprole has demonstrated potent in vitro activity against a wide range of clinically

significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC)

values for ceftobiprole against various Gram-positive and Gram-negative isolates.

Table 1: In Vitro Activity of Ceftobiprole against Gram-Positive Bacteria
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Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L)

Staphylococcus aureus

(methicillin-susceptible, MSSA)
0.5 1

Staphylococcus aureus

(methicillin-resistant, MRSA)
1 2

Coagulase-negative

staphylococci (methicillin-

susceptible)

0.25 0.5

Coagulase-negative

staphylococci (methicillin-

resistant)

1 2

Streptococcus pneumoniae

(penicillin-susceptible)
≤0.015 ≤0.015-2

Enterococcus faecalis 0.5 1

Enterococcus faecium >32 >32

Data compiled from multiple in vitro studies.[4][5]

Table 2: In Vitro Activity of Ceftobiprole against Gram-Negative Bacteria
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Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L)

Escherichia coli (ESBL-

negative)
≤1 >1

Klebsiella pneumoniae (ESBL-

negative)
≤1 >1

Haemophilus influenzae ≤1 ≤1

Moraxella catarrhalis ≤1 ≤1

Pseudomonas aeruginosa

(carbapenem-susceptible)
≤8 >8

Acinetobacter baumannii

(carbapenem-susceptible)
≤8 >8

Data compiled from multiple in vitro studies.[4][5]

Pharmacokinetics and Pharmacodynamics
Pharmacokinetics:

Following intravenous infusion, ceftobiprole medocaril is rapidly and almost completely

converted to the active drug, ceftobiprole.[1][6] It exhibits linear pharmacokinetics, and its

protein binding is low (approximately 16%).[1][6] The steady-state volume of distribution is

around 18.4 liters, which is similar to the volume of extracellular fluid.[6] Ceftobiprole is

primarily eliminated unchanged through renal excretion, with a terminal half-life of about 3

hours.[1][6] Dose adjustments are necessary for patients with moderate to severe renal

impairment.[2]

Table 3: Pharmacokinetic Parameters of Ceftobiprole
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Parameter Value

Protein Binding ~16%

Volume of Distribution (steady state) 18.4 L

Half-life ~3 hours

Primary Route of Elimination Renal

Data from pharmacokinetic studies.[1][6]

Pharmacodynamics:

The pharmacodynamic parameter that best correlates with the efficacy of ceftobiprole, like

other beta-lactam antibiotics, is the percentage of time that the free drug concentration remains

above the MIC of the infecting organism (%fT > MIC).

Pivotal Clinical Trials: Experimental Protocols and
Efficacy
Zevtera has been evaluated in several Phase 3, randomized, double-blind, multicenter clinical

trials for its approved indications.

Staphylococcus aureus Bacteremia (SAB)
Experimental Protocol:

This trial was a Phase 3, randomized, double-blind, active-controlled, parallel-group,

multicenter study designed to establish the efficacy and safety of ceftobiprole compared to

daptomycin in the treatment of complicated SAB, including infective endocarditis.[7][8]

Patient Population: Hospitalized adults (≥18 years) with a diagnosis of complicated SAB.[7]

[8]

Intervention: Patients were randomized 1:1 to receive either:

Ceftobiprole: 500 mg intravenously every 6 hours for 8 days, followed by every 8 hours.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18076216/
https://www.researchgate.net/publication/5772776_Pharmacokinetics_and_Pharmacodynamics_of_Ceftobiprole_an_Anti-MRSA_Cephalosporin_with_Broad-Spectrum_Activity?el=1_x_8&enrichId=rgreq-2cc132ac-36a3-49e6-a180-7ec264c804d1&enrichSource=Y292ZXJQYWdlOzIzMzEyODQ2O0FTOjk5NDk1MDU2NTEwOTgwQDE0MDA3MzI4Nzg2NjU=
https://www.tandfonline.com/doi/full/10.2217/fmb-2019-0332
https://www.researchgate.net/publication/338516265_Ceftobiprole_versus_daptomycin_in_Staphylococcus_aureus_bacteremia_A_novel_protocol_for_a_double-blind_Phase_III_trial
https://www.tandfonline.com/doi/full/10.2217/fmb-2019-0332
https://www.researchgate.net/publication/338516265_Ceftobiprole_versus_daptomycin_in_Staphylococcus_aureus_bacteremia_A_novel_protocol_for_a_double-blind_Phase_III_trial
https://m.youtube.com/watch?v=TVZ8TYYPWOI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Daptomycin: 6 to 10 mg/kg intravenously every 24 hours.[9]

Primary Endpoint: The primary efficacy endpoint was the overall success rate at the post-

treatment evaluation visit (Day 70), defined by survival, resolution of SAB-related symptoms,

absence of new SAB-related complications, and microbiological eradication.[7][8]
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Figure 2: Workflow of the Phase 3 trial for Staphylococcus aureus Bacteremia.

Efficacy Results:
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In this trial, ceftobiprole demonstrated non-inferiority to daptomycin. The overall success rate

was 69.8% for ceftobiprole compared to 68.7% for daptomycin.[9]

Acute Bacterial Skin and Skin Structure Infections
(ABSSSI)
Experimental Protocol:

The TARGET trial was a Phase 3, randomized, double-blind, active-controlled, parallel-group,

multicenter study comparing ceftobiprole with vancomycin plus aztreonam for the treatment of

ABSSSI.[10]

Patient Population: Hospitalized adults (≥18 years) with a diagnosis of ABSSSI requiring

intravenous antibacterial treatment.[10]

Intervention: Patients were randomized to receive either:

Ceftobiprole

Vancomycin plus aztreonam

Primary Endpoint: The primary endpoint was the clinical cure rate at the test-of-cure visit.
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Figure 3: Workflow of the Phase 3 TARGET trial for Acute Bacterial Skin and Skin Structure

Infections.

Efficacy Results:

A meta-analysis of three randomized controlled trials involving 2291 adult patients with

ABSSSIs showed no significant difference in clinical success at the test-of-cure between

ceftobiprole and comparators.[11]
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Community-Acquired Bacterial Pneumonia (CABP)
Experimental Protocol:

This was a multicenter, double-blind, randomized trial comparing ceftobiprole with ceftriaxone

with or without linezolid for the treatment of hospitalized patients with CABP.[12][13]

Patient Population: Hospitalized patients with CABP.[12][13]

Intervention: Patients were randomized to receive either:

Ceftobiprole: 500 mg every 8 hours.[13]

Ceftriaxone: 2 g per day, with the option of adding linezolid (600 mg every 12 hours) for

suspected MRSA infection.[13]

Primary Endpoint: Clinical cure rate at the test-of-cure visit (7-14 days after completion of

therapy).[12]
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Figure 4: Workflow of the Phase 3 trial for Community-Acquired Bacterial Pneumonia.

Efficacy Results:

In the clinically evaluable population, the cure rates were 86.6% for ceftobiprole and 87.4% for

the comparator group, demonstrating non-inferiority.[12] In the intention-to-treat analysis, the

cure rates were 76.4% and 79.3%, respectively.[12]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12404587?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/22230331/
https://pubmed.ncbi.nlm.nih.gov/22230331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zevtera (ceftobiprole medocaril sodium) is a valuable addition to the antibacterial

armamentarium, offering a broad spectrum of activity that includes difficult-to-treat pathogens

such as MRSA. Its well-characterized mechanism of action, favorable pharmacokinetic profile,

and proven efficacy in robust clinical trials for SAB, ABSSSI, and CABP support its use in these

indications. For researchers and drug development professionals, ceftobiprole serves as a

successful example of a targeted approach to overcoming bacterial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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